molecular formula C24H23ClN2O4 B11126377 4-[(4-chlorophenyl)carbonyl]-5-(2H-chromen-3-yl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-[(4-chlorophenyl)carbonyl]-5-(2H-chromen-3-yl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11126377
M. Wt: 438.9 g/mol
InChI Key: OEYKQNVTGGAUQM-LSDHQDQOSA-N
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Description

4-(4-chlorobenzoyl)-5-(2H-chromen-3-yl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a chlorobenzoyl group, a chromenyl group, and a pyrrolone core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzoyl)-5-(2H-chromen-3-yl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromenyl and chlorobenzoyl intermediates, followed by their coupling with the pyrrolone core under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzoyl)-5-(2H-chromen-3-yl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-5-(2H-chromen-3-yl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-chlorobenzoyl)-5-(2H-chromen-3-yl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one include:

Uniqueness

The uniqueness of 4-(4-chlorobenzoyl)-5-(2H-chromen-3-yl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one lies in its combination of functional groups, which confer specific chemical and biological properties. This combination allows for diverse applications and makes the compound a valuable tool in scientific research .

Properties

Molecular Formula

C24H23ClN2O4

Molecular Weight

438.9 g/mol

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(2H-chromen-3-yl)-1-[2-(dimethylamino)ethyl]pyrrolidine-2,3-dione

InChI

InChI=1S/C24H23ClN2O4/c1-26(2)11-12-27-21(17-13-16-5-3-4-6-19(16)31-14-17)20(23(29)24(27)30)22(28)15-7-9-18(25)10-8-15/h3-10,13,21,28H,11-12,14H2,1-2H3/b22-20+

InChI Key

OEYKQNVTGGAUQM-LSDHQDQOSA-N

Isomeric SMILES

CN(C)CCN1C(/C(=C(/C2=CC=C(C=C2)Cl)\O)/C(=O)C1=O)C3=CC4=CC=CC=C4OC3

Canonical SMILES

CN(C)CCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC4=CC=CC=C4OC3

Origin of Product

United States

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